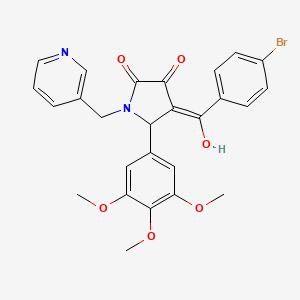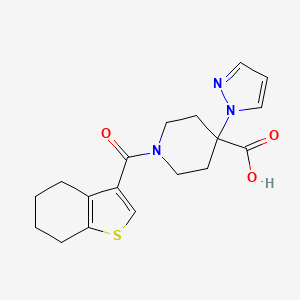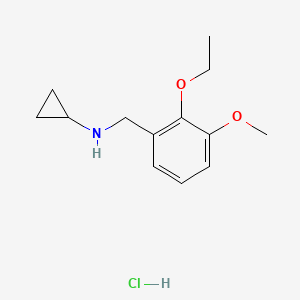![molecular formula C12H26N4O2 B5466784 N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5466784.png)
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide, also known as DPBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a derivative of acetamide and has a hydroxyimino group attached to it. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development of inflammation, tumors, and viruses. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the development of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of cytokines, which are involved in the development of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to have low toxicity in animal studies. However, this compound has some limitations for use in lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied for its long-term effects, so its safety for long-term use is not yet fully understood.
将来の方向性
There are several potential future directions for the study of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease. Another potential direction is the study of this compound's effects on other viruses, such as Zika virus and Ebola virus. Additionally, this compound could be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for a variety of diseases and conditions.
合成法
The synthesis of N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide involves the reaction of 2-(hydroxyimino)acetamide with 1-chloro-5-dimethylamino-pentane in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white solid with a melting point of 122-124°C.
科学的研究の応用
N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of this disease.
特性
IUPAC Name |
(2Z)-N-[3-[5-(dimethylamino)pentylamino]propyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O2/c1-16(2)10-5-3-4-7-13-8-6-9-14-12(17)11-15-18/h11,13,18H,3-10H2,1-2H3,(H,14,17)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXDRYPRHHPRB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCNCCCNC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCCNCCCNC(=O)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5466709.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5466712.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)



![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466779.png)
![N,N,2-trimethyl-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5466783.png)

